Butyl 3-(benzyloxy)-2-cyanobut-2-enoate

Description

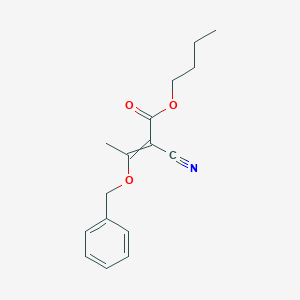

Butyl 3-(benzyloxy)-2-cyanobut-2-enoate is an α,β-unsaturated ester featuring a benzyloxy group at the C3 position and a cyano group at C2, with a butyl ester moiety. Its structure (molecular formula: C₁₆H₁₇NO₃, molar mass: 271.3 g/mol*) positions it as a reactive intermediate in organic synthesis.

Properties

CAS No. |

78857-84-8 |

|---|---|

Molecular Formula |

C16H19NO3 |

Molecular Weight |

273.33 g/mol |

IUPAC Name |

butyl 2-cyano-3-phenylmethoxybut-2-enoate |

InChI |

InChI=1S/C16H19NO3/c1-3-4-10-19-16(18)15(11-17)13(2)20-12-14-8-6-5-7-9-14/h5-9H,3-4,10,12H2,1-2H3 |

InChI Key |

NBGCOVKFHIYSTI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C(=C(C)OCC1=CC=CC=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-(benzyloxy)-2-cyanobut-2-enoate typically involves the esterification of 3-(benzyloxy)-2-cyanobut-2-enoic acid with butanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-(benzyloxy)-2-cyanobut-2-enoate undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

Reduction: The cyano group can be reduced to an amine.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Amines.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Butyl 3-(benzyloxy)-2-cyanobut-2-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme-catalyzed reactions involving ester and cyano groups.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 3-(benzyloxy)-2-cyanobut-2-enoate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. The cyano group can undergo nucleophilic addition reactions, forming various derivatives. The benzyloxy group can participate in electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Ethyl 2-[(Benzyloxy)imino]-3-oxobutanoate (CAS 289882-17-3)

- Molecular Formula: C₁₃H₁₅NO₄

- Molar Mass : 249.26 g/mol

- Key Differences: Substituents: Contains a 3-oxo group and a benzyloxyimino group at C2 instead of cyano and benzyloxy groups. Reactivity: The imino group enables oxime-related transformations (e.g., Beckmann rearrangements), while the oxo group participates in keto-enol tautomerism. The ethyl ester confers lower lipophilicity than the butyl ester, affecting solubility in organic media .

Methyl 2-Benzoylamino-3-oxobutanoate

- Molecular Formula: C₁₂H₁₃NO₄

- Molar Mass : 235.2 g/mol*

- Key Differences: Substituents: Features a benzoylamino group at C2 and a 3-oxo group, lacking the cyano functionality. Reactivity: Under polyphosphoric acid (PPA), it cyclizes to form oxazolo[4,5-c]quinolines or imidazole carboxylates, leveraging the amide group’s nucleophilicity. The methyl ester limits solubility in non-polar solvents compared to butyl analogs .

Data Table: Structural and Functional Comparison

*Calculated based on molecular formulas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.